molecular formula C12H9Cl2NO3 B5850094 ethyl 2-cyano-3-(3,5-dichloro-4-hydroxyphenyl)acrylate

ethyl 2-cyano-3-(3,5-dichloro-4-hydroxyphenyl)acrylate

Cat. No. B5850094
M. Wt: 286.11 g/mol
InChI Key: ZEMLJOAIMWVHCR-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-3-(3,5-dichloro-4-hydroxyphenyl)acrylate, commonly known as ethyl cyano(hydroxyimino)acetate, is a chemical compound with the molecular formula C12H9Cl2NO3. It is a yellowish solid that is soluble in organic solvents like ethanol and acetone. Ethyl cyano(hydroxyimino)acetate has been widely used in scientific research applications due to its unique properties and potential benefits.

Mechanism of Action

The mechanism of action of ethyl cyano(hydroxyimino)acetate is not fully understood. However, it has been suggested that it exerts its biological effects through the inhibition of various enzymes like cyclooxygenase and lipoxygenase. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
Ethyl cyano(hydroxyimino)acetate has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to increase the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx). In addition, it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl cyano(hydroxyimino)acetate in lab experiments is its broad range of biological activities. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a versatile tool for scientific research. However, one of the limitations of using ethyl cyano(hydroxyimino)acetate is its potential toxicity. It has been shown to induce cytotoxicity in certain cell lines, and caution should be taken when handling this compound.

Future Directions

There are several future directions for the use of ethyl cyano(hydroxyimino)acetate in scientific research. One potential application is in the development of novel anticancer therapies. Ethyl cyano(hydroxyimino)acetate has been shown to induce apoptosis in cancer cells, and further research could lead to the development of more effective cancer treatments. Another potential application is in the development of anti-inflammatory and antioxidant therapies. Ethyl cyano(hydroxyimino)acetate has been shown to possess anti-inflammatory and antioxidant properties, and further research could lead to the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases.

Synthesis Methods

Ethyl cyano(hydroxyimino)acetate can be synthesized through a multistep process involving the reaction of various reagents. One of the most common methods for synthesizing ethyl cyano(hydroxyimino)acetate involves the reaction of ethyl cyanoacetate with 3,5-dichloro-4-hydroxybenzaldehyde in the presence of a base like potassium carbonate. The resulting product is then treated with hydroxylamine hydrochloride to form ethyl cyano(hydroxyimino)acetate.

Scientific Research Applications

Ethyl cyano(hydroxyimino)acetate has been extensively used in scientific research applications due to its unique properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In addition, it has also been used as a building block for the synthesis of various organic compounds.

properties

IUPAC Name

ethyl (E)-2-cyano-3-(3,5-dichloro-4-hydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)8(6-15)3-7-4-9(13)11(16)10(14)5-7/h3-5,16H,2H2,1H3/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMLJOAIMWVHCR-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C(=C1)Cl)O)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC(=C(C(=C1)Cl)O)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (E)-2-cyano-3-(3,5-dichloro-4-hydroxyphenyl)prop-2-enoate

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